molecular formula C16H16O6 B13924893 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester

Cat. No.: B13924893
M. Wt: 304.29 g/mol
InChI Key: BOHLMRHKMTYVFH-UHFFFAOYSA-N
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Description

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester is a naphthalene derivative characterized by the following structural features:

  • A naphthalene core substituted with an acetyloxy group (-OAc) at position 4, methoxy groups (-OMe) at positions 6 and 7, and a methyl ester (-COOCH₃) at position 2.
  • Molecular formula: C₁₆H₁₆O₆ (calculated based on substituent analysis).
  • Key functional groups include ester, methoxy, and acetyloxy moieties, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 4-acetyloxy-6,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H16O6/c1-9(17)22-13-7-11(16(18)21-4)5-10-6-14(19-2)15(20-3)8-12(10)13/h5-8H,1-4H3

InChI Key

BOHLMRHKMTYVFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C=C(C(=CC2=CC(=C1)C(=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst The reaction conditions often include refluxing the mixture to ensure complete esterification

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues on the Naphthalene Core

a. 4-(Acetyloxy)-6-bromo-2-naphthalenecarboxylic Acid Methyl Ester (CAS: 99660-52-3)

  • Molecular formula : C₁₄H₁₁BrO₄ (vs. C₁₆H₁₆O₆ for the target compound).
  • Substituents : Bromine at position 6 instead of methoxy groups.
  • Key differences :
    • Bromine’s electron-withdrawing effect reduces ring electron density, altering reactivity in electrophilic substitutions compared to methoxy’s electron-donating nature.
    • Higher molecular weight (323.14 g/mol vs. ~306.3 g/mol) due to bromine.
    • Likely divergent applications; brominated derivatives are often used in cross-coupling reactions, while methoxy-rich compounds may serve as antioxidants or ligands .

b. Other Naphthalene Derivatives
lists compounds with benzyloxy, methyl, or additional acetyloxy groups. For example:

Non-Naphthalene Esters with Shared Functional Groups

a. Vindoline (CAS: 2182-14-1)

  • Core structure : Aspidospermidine (a complex polycyclic alkaloid) vs. naphthalene.
  • Shared groups : Acetyloxy and methyl ester.
  • Key differences :
    • Vindoline’s biological activity (e.g., anticancer properties in vinca alkaloids) contrasts with the synthetic/industrial focus of naphthalene esters.
    • Structural complexity limits direct comparison; Vindoline’s pharmacological relevance is well-documented, while naphthalene derivatives are more commonly intermediates .

b. 8-O-Acetylshanzhiside Methyl Ester

  • Core structure : Iridoid glycoside (cyclopenta[c]pyran) with a sugar moiety.
  • Shared groups : Methyl ester.
  • Key differences :
    • Polar sugar group enhances water solubility, unlike lipophilic naphthalene derivatives.
    • Applications include food/cosmetic research and reference standards, diverging from naphthalene esters’ synthetic roles .
Functional Group Analysis
Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications
Target Compound Naphthalene 4-OAc, 6,7-OMe, 2-COOCH₃ ~306.3 Synthetic intermediates, reference standards (inferred)
4-(Acetyloxy)-6-bromo-2-naphthalene ester Naphthalene 4-OAc, 6-Br, 2-COOCH₃ 323.14 Cross-coupling reactions
Vindoline Aspidospermidine 4-OAc, methyl ester, complex alkaloid groups 456.52 Anticancer agents
8-O-Acetylshanzhiside Methyl Ester Cyclopenta[c]pyran Methyl ester, sugar moiety 432.41 Pharmacological research, cosmetics
Research Findings and Trends
  • Electron Density Effects : Methoxy groups in the target compound increase electron density on the naphthalene ring, favoring electrophilic substitutions (e.g., nitration) compared to brominated analogs .
  • Solubility : Methyl ester and acetyloxy groups enhance lipophilicity, making the compound suitable for organic solvents, whereas glycoside esters (e.g., 8-O-Acetylshanzhiside) are water-soluble .
  • Stability : Acetyloxy groups may hydrolyze under basic conditions, necessitating careful handling in synthetic workflows.

Biological Activity

4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester, also known by its CAS number 23673-57-6, is a complex organic compound with significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H16O6
  • Molecular Weight : 304.3 g/mol
  • Structure : The compound features a naphthalene ring substituted with an acetyloxy group at the 4-position and methoxy groups at the 6 and 7 positions.

Antimicrobial Properties

Research indicates that 4-(Acetyloxy)-6,7-dimethoxy-2-naphthalenecarboxylic acid methyl ester exhibits antimicrobial activity against various pathogens. Studies have shown its efficacy in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly its ability to induce apoptosis in cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation and promote cell cycle arrest. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MiaPaCa-2 (pancreatic)15Induction of apoptosis via NF-κB pathway inhibition
A549 (lung)12G1 phase arrest and downregulation of CDK proteins
HeLa (cervical)10Increased ROS production leading to cell death

The biological activity of this compound is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : At low micromolar concentrations, it enhances ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Cell Cycle Regulation : It interferes with cyclin-dependent kinases (CDKs), crucial for cell cycle progression, thereby inducing cell cycle arrest.
  • Modulation of Signaling Pathways : The compound has been shown to affect key signaling pathways such as NF-κB and PI3K/AKT, which are involved in inflammation and cancer progression.

Study 1: Anticancer Effects on Pancreatic Cancer Cells

In a study examining the effects on pancreatic ductal adenocarcinoma (PDAC), treatment with the compound resulted in significant inhibition of tumor cell growth. The study reported an IC50 value of approximately 15 µM for the MiaPaCa-2 cell line, with observed morphological changes indicative of apoptosis.

Study 2: Antimicrobial Efficacy

Another study tested the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, demonstrating its potential as a therapeutic agent for bacterial infections.

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